Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
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Overview
Description
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound that belongs to the class of α-hydroxyphosphonates. These compounds are known for their potential biological activities, including enzyme inhibition, antibiotic, antifungal, antioxidant, anticancer, anti-HIV, and anti-inflammatory effects .
Preparation Methods
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate can be synthesized through the Pudovik reaction, which involves the addition of dialkyl phosphites to substituted benzaldehydes. The reaction typically requires a base catalyst and is carried out under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates with different substituents.
Scientific Research Applications
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Its enzyme inhibitory properties make it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is similar to other α-hydroxyphosphonates, such as:
- Dimethyl [(hydroxy)(phenyl)methyl]phosphonate
- Dimethyl [(1-hydroxy-1-phenylethyl)phosphonate
- Dimethyl [(3-chlorophenyl)(hydroxy)methyl]phosphonate These compounds share similar structural features and biological activities but differ in their substituents, which can influence their reactivity and specificity .
Properties
CAS No. |
50392-57-9 |
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Molecular Formula |
C11H17O6P |
Molecular Weight |
276.22 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C11H17O6P/c1-14-9-6-5-8(7-10(9)15-2)11(12)18(13,16-3)17-4/h5-7,11-12H,1-4H3 |
InChI Key |
ADLUBHXETFDTGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(O)P(=O)(OC)OC)OC |
Origin of Product |
United States |
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